![molecular formula C9H10O4 B14646939 Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl- CAS No. 52646-28-3](/img/structure/B14646939.png)
Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl- is a heterocyclic compound that features a fused ring system containing both furan and oxepin moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl- can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 2-(2-hydroxytetrahydrofuran-2-yl)acetates with alkenes in the presence of cerium (IV) ammonium nitrate (CAN). This reaction proceeds via a 3+2-type dihydrofuran formation followed by lactonization, yielding the desired furo[3,2-c]oxepin-4-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the laboratory synthesis to an industrial level.
Analyse Chemischer Reaktionen
Types of Reactions
Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium (IV) ammonium nitrate (CAN) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,4-b]oxepin derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be used in the development of bioactive molecules or as a probe to study biological pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl- involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the context of its use. For example, in medicinal applications, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl- include:
Dibenzoxepin: A tricyclic compound used as the parent structure for certain drugs like doxepin.
Furo[3,2-c]oxepin-4-one derivatives: Compounds with similar fused ring systems but different substituents.
Uniqueness
The uniqueness of Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl- lies in its specific ring structure and the presence of both furan and oxepin moieties. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
52646-28-3 |
|---|---|
Molekularformel |
C9H10O4 |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
8-methyl-2,3,4,8-tetrahydrofuro[3,4-b]oxepine-5,6-dione |
InChI |
InChI=1S/C9H10O4/c1-5-8-7(9(11)13-5)6(10)3-2-4-12-8/h5H,2-4H2,1H3 |
InChI-Schlüssel |
BNWQBZKEBFLTHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(C(=O)CCCO2)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


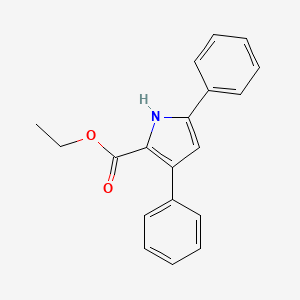
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)


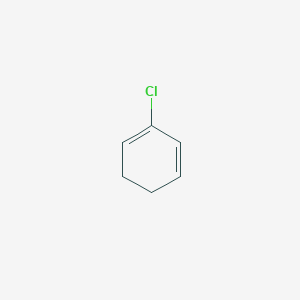
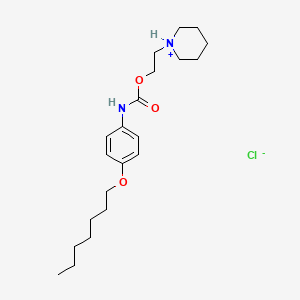

![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)
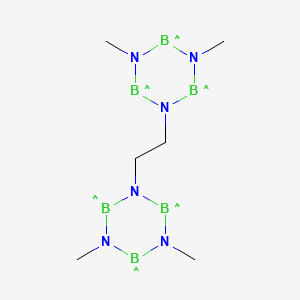
![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)

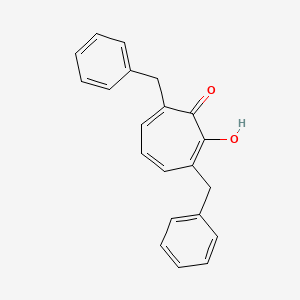
![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
